

An In-depth Technical Guide to 2,6-Dibromo-4-methoxyaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dibromo-4-methoxyaniline

Cat. No.: B1268162

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **2,6-Dibromo-4-methoxyaniline**, including its structure, formula, properties, synthesis, and applications. The information is intended for professionals in the fields of chemical research and drug development.

Chemical Structure and Formula

2,6-Dibromo-4-methoxyaniline is a substituted aniline derivative. Its structure consists of a benzene ring functionalized with an amino group (-NH₂), a methoxy group (-OCH₃), and two bromine atoms (-Br). The substituents are positioned at carbons 2, 6, and 4, respectively, relative to the amino group at position 1.

Molecular Formula: C₇H₇Br₂NO

Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

(Image generated for illustrative purposes)

IUPAC Name: **2,6-Dibromo-4-methoxyaniline**

Synonyms:

- 2,6-Dibromo-4-methoxybenzenamine
- 2,6-Dibromo-p-anisidine

Physicochemical and Spectroscopic Data

The key quantitative data for **2,6-Dibromo-4-methoxyaniline** are summarized in the tables below. This information is crucial for its application in synthesis and for its characterization.

Physical and Chemical Properties

Property	Value
CAS Number	95970-05-1
Molecular Weight	280.95 g/mol [1]
Appearance	Pale yellow to brown solid[2]
Melting Point	81-83 °C[2]
Boiling Point	293.6 °C at 760 mmHg[2]
Density	1.897 g/cm ³ [2]
Flash Point	131.4 °C[2]
Solubility	Sparingly soluble in water, more soluble in organic solvents[2]
Vapor Pressure	0.00171 mmHg at 25°C[2]
Refractive Index	1.627[2]

Spectroscopic Data (Predicted and Analogous)

Note: Experimental spectroscopic data for this specific compound is not readily available in public databases. The following data is based on computational predictions and analysis of structurally similar compounds.

Spectroscopy	Predicted/Typical Data
^1H NMR (CDCl_3)	* δ ~7.0-7.2 ppm (s, 2H): Aromatic protons (H-3, H-5). Due to the symmetrical substitution, these protons are chemically equivalent and appear as a singlet. * δ ~4.0-4.5 ppm (s, 2H): Amine protons ($-\text{NH}_2$). The chemical shift can vary depending on concentration and solvent. * δ ~3.7-3.8 ppm (s, 3H): Methoxy protons ($-\text{OCH}_3$).
^{13}C NMR (CDCl_3)	* δ ~150-155 ppm: C-4 (carbon attached to $-\text{OCH}_3$). * δ ~140-145 ppm: C-1 (carbon attached to $-\text{NH}_2$). * δ ~120-125 ppm: C-3, C-5 (aromatic CH). * δ ~105-110 ppm: C-2, C-6 (carbons attached to $-\text{Br}$). * δ ~55-60 ppm: Methoxy carbon ($-\text{OCH}_3$).
IR Spectroscopy (KBr, cm^{-1})	* ~3400-3500 cm^{-1} : N-H stretching (asymmetric and symmetric vibrations of the primary amine). * ~3000-3100 cm^{-1} : Aromatic C-H stretching. * ~2840, ~2960 cm^{-1} : Aliphatic C-H stretching of the methoxy group. * ~1600-1620 cm^{-1} : N-H bending (scissoring). * ~1450-1550 cm^{-1} : Aromatic C=C stretching. * ~1240 cm^{-1} : Asymmetric C-O-C stretching of the aryl ether. * ~1030 cm^{-1} : Symmetric C-O-C stretching. * ~550-650 cm^{-1} : C-Br stretching.
Mass Spectrometry (EI)	* $[\text{M}]^+$: m/z ~279, 281, 283 (isotopic pattern characteristic of two bromine atoms). * $[\text{M}-\text{CH}_3]^+$: Loss of a methyl radical from the methoxy group. * $[\text{M}-\text{Br}]^+$: Loss of a bromine atom.

Experimental Protocols

Synthesis of 2,6-Dibromo-4-methoxyaniline

The synthesis of **2,6-Dibromo-4-methoxyaniline** is typically achieved through the electrophilic bromination of 4-methoxyaniline (p-anisidine). The methoxy and amino groups are both activating, ortho-, para-directing groups. Since the para position is blocked by the methoxy group, bromination occurs at the two ortho positions relative to the strongly activating amino group.

A common and effective method involves using a source of electrophilic bromine in a suitable solvent. The following protocol is adapted from established procedures for the bromination of similar aniline derivatives.

Materials:

- 4-methoxyaniline (p-anisidine)
- N-Bromosuccinimide (NBS)
- Chloroform (CHCl_3) or Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Equipment for column chromatography (silica gel, appropriate eluents like hexane/ethyl acetate mixture)

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 1.0 equivalent of 4-methoxyaniline in chloroform (or dichloromethane) under stirring at room temperature.
- **Bromination:** Slowly add 2.0 to 2.2 equivalents of N-Bromosuccinimide (NBS) to the solution in small portions. The reaction is typically exothermic, and the temperature may be controlled with an ice bath if necessary.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with chloroform or dichloromethane (2-3 times).
- **Drying and Concentration:** Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure **2,6-Dibromo-4-methoxyaniline**.

Applications in Research and Drug Development

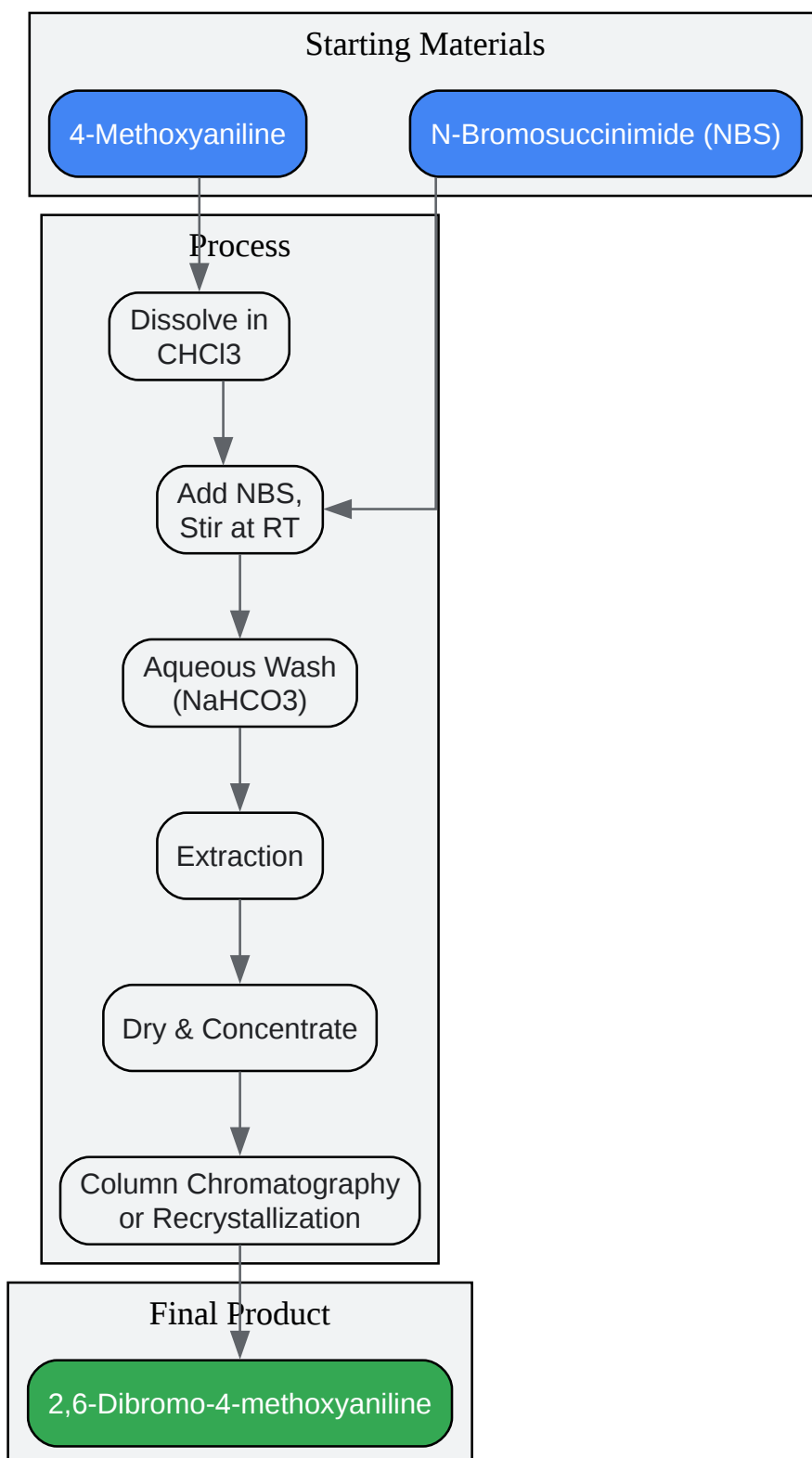
2,6-Dibromo-4-methoxyaniline serves as a valuable building block in organic synthesis, particularly for the construction of more complex molecules with potential biological activity.

- **Precursor for Heterocyclic Compounds:** This compound is a key intermediate in the synthesis of various heterocyclic systems. Notably, it is used in the preparation of substituted carbazoles.^[2] Carbazoles are a class of nitrogen-containing tricyclic aromatic compounds found in many natural products and pharmaceuticals exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

- **Scaffold for Drug Discovery:** The aniline moiety is a common feature in many pharmaceutical drugs. However, the aniline ring can be susceptible to metabolic oxidation by cytochrome P450 enzymes, sometimes leading to the formation of reactive metabolites and associated toxicity. The introduction of two bulky bromine atoms ortho to the amino group in **2,6-Dibromo-4-methoxyaniline** can sterically hinder this metabolic pathway, potentially making it a more stable scaffold in drug design compared to unsubstituted anilines.
- **Cross-Coupling Reactions:** The bromine atoms on the aromatic ring are suitable for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse library of compounds for screening in drug discovery programs.

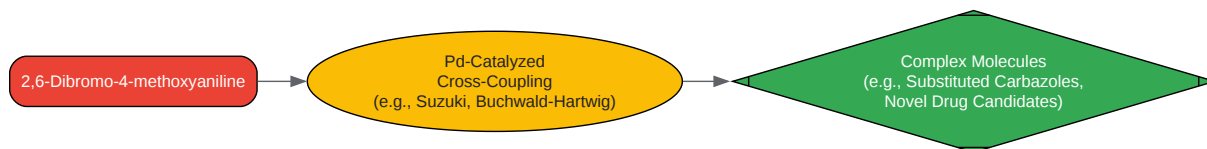
Mandatory Visualizations (Graphviz)

The following diagrams illustrate the synthesis workflow and the role of **2,6-Dibromo-4-methoxyaniline** as a synthetic intermediate.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2,6-Dibromo-4-methoxyaniline**.



[Click to download full resolution via product page](#)

Caption: Role as a versatile chemical intermediate.

Safety and Handling

2,6-Dibromo-4-methoxyaniline is a chemical that should be handled with appropriate safety precautions by trained personnel in a laboratory setting.

- **General Handling:** Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
- **Personal Protective Equipment (PPE):** Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
- **Toxicology:** While specific toxicity data for this compound is limited, substituted anilines and halogenated aromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory system.
- **Storage:** Store in a tightly sealed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.

This guide is intended for informational purposes for research and development professionals. Always refer to a specific and current Safety Data Sheet (SDS) for this compound before handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]
- 2. 2,6-dibromo-4-methoxyaniline | 95970-05-1 | VDA97005 [biosynth.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Dibromo-4-methoxyaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268162#2-6-dibromo-4-methoxyaniline-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

